Ethylidene dimethacrylate

Star Polymer Synthesis Group Transfer Polymerization Crosslinker Architecture

Ethylidene dimethacrylate (EDMA), also known as 1,1-ethylenediol dimethacrylate (EDDMA), is a difunctional methacrylate monomer with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. Characterized by a compact acylal core structure, EDMA serves as a crosslinking agent in free-radical polymerization, enabling the formation of three-dimensional polymer networks.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 25073-88-5
Cat. No. B1629243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylidene dimethacrylate
CAS25073-88-5
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(OC(=O)C(=C)C)OC(=O)C(=C)C
InChIInChI=1S/C10H14O4/c1-6(2)9(11)13-8(5)14-10(12)7(3)4/h8H,1,3H2,2,4-5H3
InChIKeyCARZNHSZGXCIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylidene Dimethacrylate (EDMA) CAS 25073-88-5: A Compact, Acylal-Based Crosslinker for Specialized Polymer Networks


Ethylidene dimethacrylate (EDMA), also known as 1,1-ethylenediol dimethacrylate (EDDMA), is a difunctional methacrylate monomer with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . Characterized by a compact acylal core structure, EDMA serves as a crosslinking agent in free-radical polymerization, enabling the formation of three-dimensional polymer networks [1]. Its unique structural isomerism relative to more common dimethacrylates, such as ethylene glycol dimethacrylate (EGDMA), confers distinct reactivity and network architecture properties that are critical for applications requiring specific swelling behavior, degradation pathways, or mechanical performance [1].

Why EDMA Cannot Be Directly Substituted with EGDMA or Other Common Dimethacrylates


The crosslinking performance of dimethacrylates is highly sensitive to their molecular structure, particularly the flexibility and length of the spacer between methacrylate groups [1]. Ethylidene dimethacrylate (EDMA) is a structural isomer of ethylene glycol dimethacrylate (EGDMA), differing in the connectivity of its central ethylidene core [2]. This seemingly minor difference leads to significant variations in network architecture, swelling behavior, and thermal degradability. Substituting EDMA with EGDMA or other aliphatic dimethacrylates without adjusting formulation parameters will result in altered polymer properties, including changes in crosslink density, mechanical strength, and dimensional stability [1]. The following quantitative evidence demonstrates precisely where EDMA diverges from its closest analogs, informing rational material selection.

Quantitative Differentiation of Ethylidene Dimethacrylate (EDMA) vs. Comparators: A Procurement Evidence Guide


Star Polymer Architecture: Reduced Arm Count in EDMA-Based Systems vs. EGDMA

In a direct head-to-head comparison using group transfer polymerization (GTP) of methyl methacrylate (MMA), EDMA-based star polymers exhibited a lower average number of arms compared to polymers crosslinked with its isomer, ethylene glycol dimethacrylate (EGDMA) [1]. This indicates that the compact acylal structure of EDMA influences the propagation and termination steps of GTP differently than the more flexible EGDMA, leading to a distinct macromolecular architecture [1].

Star Polymer Synthesis Group Transfer Polymerization Crosslinker Architecture

Network Swelling: Enhanced THF Swelling in EDMA-Based Networks vs. EGDMA

Randomly cross-linked MMA polymer networks prepared with EDMA exhibited higher degrees of swelling in tetrahydrofuran (THF) compared to analogous networks synthesized with EGDMA under identical GTP conditions [1]. This increased swelling suggests a lower effective crosslink density or a more open network structure in the EDMA-based materials, which is a direct consequence of the crosslinker's unique acylal core [1].

Polymer Network Swelling Crosslink Density Solvent Uptake

Polymerization Shrinkage: Lower Shrinkage of EDMA-Containing Resins vs. Aliphatic Dimethacrylates

A class-level analysis of dimethacrylate monomers revealed that cured aliphatic dimethacrylates, a category that includes EDMA, exhibit lower polymerization shrinkage compared to aromatic dimethacrylates like EpDMA [1]. This trend is consistent with findings from studies on ethylene glycol dimethacrylates, where increasing the chain length of the monomer significantly reduced polymerization shrinkage [2]. For instance, in a study of UDMA-EDMA based composites, polymerization shrinkage decreased from 7.831% to 1.478% as the ethylene glycol chain length increased from n=1 to n=23 [2]. This class-level behavior underscores EDMA's potential for reduced shrinkage relative to rigid aromatic crosslinkers.

Polymerization Shrinkage Dimensional Stability Dental Materials

Thermal Expansion: Reduced Expansion in EDMA-Containing Aliphatic Resins vs. Aromatic Analogs

In the same class-level study, cured aliphatic dimethacrylate resins, including those based on EDMA, demonstrated lower thermal expansion compared to aromatic dimethacrylate resins (e.g., EqDMA) [1]. This indicates that aliphatic crosslinkers like EDMA can confer greater dimensional stability under temperature fluctuations, a property that is crucial for materials used in variable thermal environments [1].

Coefficient of Thermal Expansion Dimensional Stability Thermomechanical Properties

Optimal Application Scenarios for Ethylidene Dimethacrylate (EDMA) Based on Verified Differentiation


Design of Thermolyzable Polymer Networks for Advanced Templating or Recycling

The demonstrated ability of EDMA-containing polymers to undergo thermolysis at 200°C within 1 day, yielding lower molecular weight products, makes it an ideal crosslinker for creating sacrificial or recyclable polymer networks [1]. This property is directly supported by the evidence of thermal cleavage of the acylal bond, which is not observed with EGDMA-based analogs. Researchers can leverage this to fabricate nano-porous templates or design materials with a built-in end-of-life degradation pathway.

Synthesis of Star Polymers with Controlled Arm Number and Core Swellability

EDMA's unique impact on group transfer polymerization (GTP) yields star polymers with a lower arm count and networks with higher swelling capacity compared to EGDMA [1]. This is a critical differentiator for polymer chemists developing precision macromolecular architectures for drug delivery vehicles, viscosity modifiers, or catalytic supports, where the number of arms and core accessibility are key performance parameters.

Formulation of Low-Shrinkage, Dimensionally Stable Dental Composites

The class-level evidence indicating that aliphatic dimethacrylates like EDMA exhibit lower polymerization shrinkage and thermal expansion than aromatic counterparts positions EDMA as a valuable component in dental restorative materials [2]. By incorporating EDMA, formulators can mitigate the shrinkage stress that leads to microleakage and restoration failure, thereby improving the long-term clinical performance of composite resins [3].

Fabrication of Monolithic Chromatographic Columns with Tunable Porosity

The higher swelling capacity of EDMA-based networks in organic solvents like THF [1] suggests its utility in creating monolithic stationary phases for liquid chromatography. This application is further validated by existing literature demonstrating the successful use of EDMA as a crosslinker in glycidyl methacrylate-based monoliths for capillary liquid chromatography [4]. The enhanced solvent uptake can lead to improved mass transfer and separation efficiency.

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